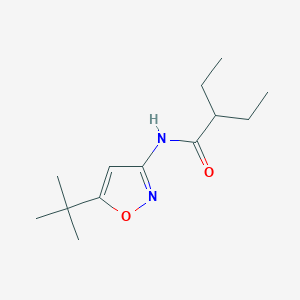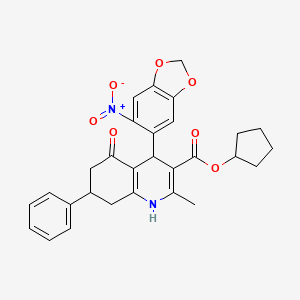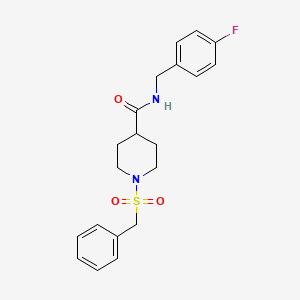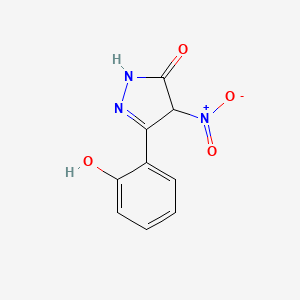![molecular formula C22H20BrN3OS B4938845 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile](/img/structure/B4938845.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile, also known as BPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential in various fields of research. BPTAA is a member of the thiazole family, which is a class of organic compounds containing a five-membered ring with a nitrogen and sulfur atom.
Mécanisme D'action
The exact mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes that are involved in the regulation of cell growth and division. This compound has also been shown to inhibit the activity of topoisomerases, which are enzymes that are involved in the replication and transcription of DNA.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can cause cell cycle arrest, which means that it can prevent cancer cells from dividing and growing. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile in lab experiments is its potential as a new anti-cancer drug. This compound has shown promising results in preclinical studies, and it may be a viable option for the treatment of certain types of cancer. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low yield, which can make it difficult to produce large quantities of the compound for further testing. Additionally, this compound may have some toxicity concerns, and more studies are needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile. One area of research is the development of new anti-cancer drugs based on this compound. Researchers are investigating ways to modify the structure of this compound to improve its anti-cancer properties and reduce its toxicity. Another area of research is the study of the mechanism of action of this compound. Researchers are working to identify the specific enzymes and pathways that are targeted by this compound, which could lead to the development of more targeted and effective anti-cancer drugs. Finally, researchers are investigating the potential of this compound in other fields of research, such as the treatment of infectious diseases and neurological disorders.
Méthodes De Synthèse
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(4-bromophenyl)-1,3-thiazol-2-amine. The second step involves the reaction of the thiazole intermediate with 4-butoxyaniline in the presence of acetic anhydride to form this compound. The yield of the final product is typically around 60%.
Applications De Recherche Scientifique
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-butoxyphenyl)amino]acrylonitrile has shown potential in various fields of scientific research. One of the most promising applications of this compound is in the development of new anti-cancer drugs. Studies have shown that this compound has anti-proliferative effects on cancer cells, which means that it can prevent the growth and spread of cancer cells. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Propriétés
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-butoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3OS/c1-2-3-12-27-20-10-8-19(9-11-20)25-14-17(13-24)22-26-21(15-28-22)16-4-6-18(23)7-5-16/h4-11,14-15,25H,2-3,12H2,1H3/b17-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGIZNMNNNSJSX-SAPNQHFASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)


![2-ethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4938785.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)
![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)

![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)

![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938858.png)

